![molecular formula C23H21N5O2 B6441136 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine CAS No. 2549004-96-6](/img/structure/B6441136.png)
2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine
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Overview
Description
The compound “2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrimidine ring, a piperidine ring, and an indolizine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy are typically used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyridine and pyrimidine rings might undergo electrophilic substitution, while the carbonyl group could be involved in nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which are structurally similar to your compound, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds have been covered .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . This makes them valuable in the development of new drugs to combat resistant strains of bacteria and other microbes .
Antiviral Activity
In addition to their antimicrobial properties, pyrimidine derivatives are also known to have antiviral properties . This makes them potentially useful in the treatment of various viral infections .
Antitumor Activity
Pyrimidine derivatives have been reported to exhibit antitumor activities . This suggests that they could be used in the development of new anticancer drugs .
Antidiabetic Activity
Pyridine-containing compounds have been studied for their potential antidiabetic activity . This suggests that they could be used in the treatment of diabetes .
Mechanism of Action
Target of Action
Similar compounds have been found to target the nur77 protein , a member of the nuclear receptor family of intracellular transcription factors. Nur77 plays a crucial role in the regulation of several physiological processes, including inflammation, apoptosis, and cellular differentiation .
Mode of Action
For instance, some compounds can induce the mitochondrial targeting of Nur77, leading to Nur77-dependent apoptosis . This suggests that 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine may interact with its target in a similar manner, altering its function and triggering downstream effects.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to apoptosis, inflammation, and cellular differentiation . The exact downstream effects would depend on the specific context and environment in which the compound is active.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine may have similar effects, potentially making it useful for cancer treatment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
indolizin-2-yl-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(18-13-20-3-1-2-10-28(20)16-18)27-11-6-21(7-12-27)30-23-25-14-19(15-26-23)17-4-8-24-9-5-17/h1-5,8-10,13-16,21H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXRADGUIRXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN5C=CC=CC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)indolizine |
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